molecular formula C23H18Cl2N2O2 B10922375 1-(2,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

1-(2,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10922375
M. Wt: 425.3 g/mol
InChI Key: ZZGDNZRFIOYTPN-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two methoxyphenyl groups and a dichlorophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. One common method involves the reaction of 2,4-dichlorophenylhydrazine with 1,3-bis(2-methoxyphenyl)propane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ catalysts and optimized reaction conditions to minimize by-products and improve the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the dichlorophenyl moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxyphenyl groups. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-22-9-5-3-7-16(22)19-14-21(17-8-4-6-10-23(17)29-2)27(26-19)20-12-11-15(24)13-18(20)25/h3-14H,1-2H3

InChI Key

ZZGDNZRFIOYTPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4OC

Origin of Product

United States

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